![molecular formula C12H8ClNO2 B2598230 3-(7-Chloroquinolin-2-yl)prop-2-enoic acid CAS No. 59394-19-3](/img/structure/B2598230.png)
3-(7-Chloroquinolin-2-yl)prop-2-enoic acid
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Description
“3-(7-Chloroquinolin-2-yl)prop-2-enoic acid” is an organic compound with the molecular formula C12H8ClNO2 . It is also known as CQPA.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C12H8ClNO2/c13-9-3-1-8-2-4-10(5-6-12(15)16)14-11(8)7-9/h1-7H,(H,15,16)/b6-5+ .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.65 . It is a powder in physical form .Scientific Research Applications
Photophysical Properties
Novel chloroquinoline-based chalcones containing a 1,2,3-triazole moiety were synthesized and studied for their photophysical properties. The compounds were characterized, and their absorbance, fluorescence spectra, and quantum yield were investigated. The effect of different solvents on emission spectra and quantum yield was also explored, along with the ground and excited state dipole moments, demonstrating the photophysical potential of these compounds for various applications (Singh, Sindhu, & Khurana, 2015).
Synthesis and Antibacterial Properties
3-(7-Chloroquinolin-2-yl)prop-2-enoic acid derivatives were synthesized and screened for their anti-inflammatory and antibacterial properties. A series of these compounds demonstrated significant anti-inflammatory activity, and specific compounds showed substantial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential in medicinal chemistry (Alam et al., 2011).
Eco-Friendly Development and Synthesis
The compound was used in eco-friendly and cost-effective synthesis methods, demonstrating its versatility in green chemistry. The use of K2CO3–Al2O3 as an activating catalyst under ultrasonic radiations for synthesizing quinoline chalcones showcases a benign, efficient, and fast procedure, promoting environmentally friendly chemical practices (Tiwari, Ali, & Meshram, 2011).
Antimicrobial and Antifungal Activities
The compound's derivatives were synthesized and screened for antimicrobial and antifungal activities against various bacterial and fungal organisms. This highlights the potential of these compounds in developing new antimicrobial and antifungal agents for treating infections (Sarveswari & Vijayakumar, 2016).
properties
IUPAC Name |
(E)-3-(7-chloroquinolin-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-3-1-8-2-4-10(5-6-12(15)16)14-11(8)7-9/h1-7H,(H,15,16)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDXORPULFIOX-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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